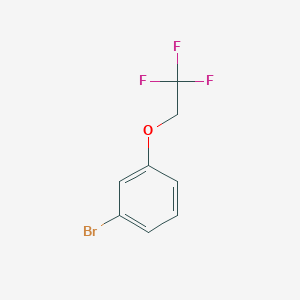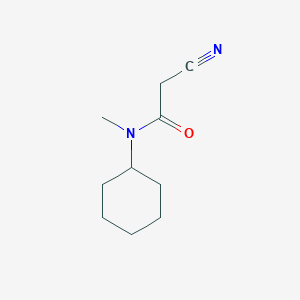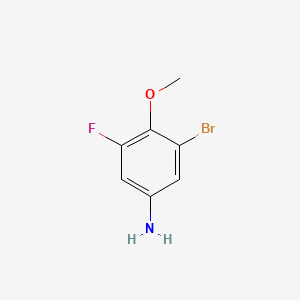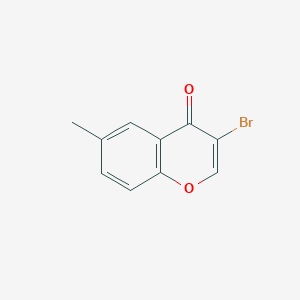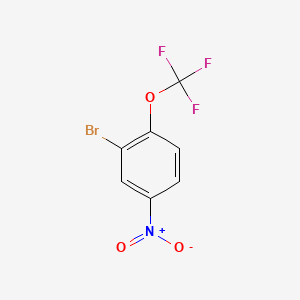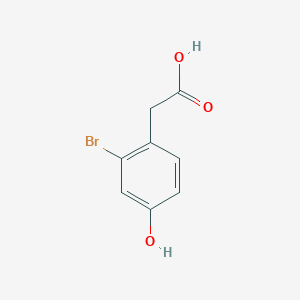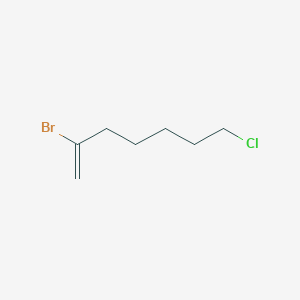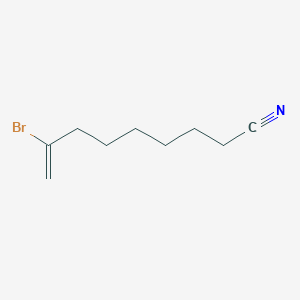
2-Bromo-4-(2-carboethoxyphenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol is achieved starting from a brominated phenylmethanol derivative . Similarly, (Z)-1-Bromo-2-methyl-1-butene is synthesized using a Wittig-Horner reaction, which involves phosphonate intermediates, bromination, and decarboxylation steps . These methods highlight the versatility of brominated intermediates in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as seen in the electron diffraction study of 1-bromo-3-methyl-2-butene, which reveals the presence of a gauche conformer and provides detailed geometrical parameters . This suggests that "2-Bromo-4-(2-carboethoxyphenyl)-1-butene" may also exhibit conformational isomerism, which could be relevant to its reactivity and physical properties.
Chemical Reactions Analysis
Brominated compounds are often used as intermediates in various chemical reactions. For example, 2-Bromo-3-(trimethylsilyl)propene serves as an annulating agent for the synthesis of five-membered carbo- and heterocycles . The reactivity of brominated compounds with amines and activated methylene compounds is also explored, although with varying yields . These studies demonstrate the potential of brominated compounds like "2-Bromo-4-(2-carboethoxyphenyl)-1-butene" to participate in diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from the studies on similar molecules. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone shows that brominated ketones can be effective chemical protective groups . The electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrates the utility of brominated compounds in functionalized isoprene units . These insights suggest that "2-Bromo-4-(2-carboethoxyphenyl)-1-butene" may have unique properties that could be exploited in synthetic applications.
Wissenschaftliche Forschungsanwendungen
Building Block in Organic Synthesis : 1-Bromo-3-buten-2-one, a compound related to 2-Bromo-4-(2-carboethoxyphenyl)-1-butene, has been investigated as a building block in organic synthesis. This study explored its reduction to the corresponding alcohol, its reaction with primary amines to form 5-membered-aza-heterocycles, and its reaction with activated methylene compounds to form 5-membered-carbocycles (Westerlund, Gras, & Carlson, 2001).
Chemistry of C4 Hydrocarbons on Pt(111) : Research on the thermal chemistry of various C4 hydrocarbons, including 1-bromo-3-butene and 1-bromo-2-butene, on Pt(111) surfaces provided insights into hydrogenation, dehydrogenation, and H-D exchange reactions, as well as double-bond isomerization mechanisms (Lee & Zaera, 2005).
Rearrangement under Anionic or Radical Conditions : A study on the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under anionic or radical conditions revealed distinct product outcomes, highlighting the potential of such compounds in mechanistic probes for radical and carbanion intermediates (Reynaud et al., 2011).
Stereoselective Epoxidation with Bacteria : A study demonstrated the stereoselective epoxidation of 4-bromo-1-butene using alkene-utilizing bacteria, indicating the potential of such compounds in biocatalysis and stereoselective synthesis (Archelas, Hartmans, & Tramper, 1988).
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromobut-3-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-3-16-13(15)12-7-5-4-6-11(12)9-8-10(2)14/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIMEYBUQMFKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641149 |
Source


|
| Record name | Ethyl 2-(3-bromobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(2-carboethoxyphenyl)-1-butene | |
CAS RN |
731772-81-9 |
Source


|
| Record name | Ethyl 2-(3-bromobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)
